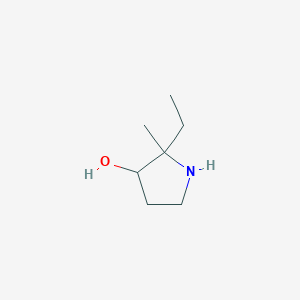

2-Ethyl-2-methylpyrrolidin-3-ol

Description

2-Ethyl-2-methylpyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an ethyl group and a methyl group attached to the second carbon of the pyrrolidine ring, and a hydroxyl group attached to the third carbon. Pyrrolidines are widely used in medicinal chemistry due to their versatile biological activities and their ability to act as scaffolds for drug development .

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

2-ethyl-2-methylpyrrolidin-3-ol |

InChI |

InChI=1S/C7H15NO/c1-3-7(2)6(9)4-5-8-7/h6,8-9H,3-5H2,1-2H3 |

InChI Key |

LSZOLHLPXNJXHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(CCN1)O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Ethyl-2-methylpyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the 1,3-dipolar cycloaddition of a nitrone with an olefin, which provides regio- and stereoselectivity in the formation of the pyrrolidine ring . Another approach is the functionalization of preformed pyrrolidine rings, such as the reduction of pyrrolidine-2-one derivatives . Industrial production methods typically involve the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at high temperatures and pressures .

Chemical Reactions Analysis

2-Ethyl-2-methylpyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can yield the corresponding amine .

Scientific Research Applications

2-Ethyl-2-methylpyrrolidin-3-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as a scaffold for drug development, particularly in the design of inhibitors for enzymes and receptors . In medicine, it has been explored for its potential therapeutic effects, including its ability to modulate biological pathways involved in disease . In industry, it is used in the production of fine chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-Ethyl-2-methylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to interact with enzymes such as histone deacetylases and protein kinases, leading to the modulation of gene expression and cell signaling pathways . Molecular docking studies have provided insights into the binding interactions of this compound with its targets, highlighting its potential as a therapeutic agent .

Comparison with Similar Compounds

2-Ethyl-2-methylpyrrolidin-3-ol can be compared with other similar compounds, such as pyrrolidine, pyrrolidine-2-one, and pyrrolidine-2,5-dione . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups. The presence of the ethyl and methyl groups in 2-Ethyl-2-methylpyrrolidin-3-ol provides unique steric and electronic properties that can influence its biological activity and chemical reactivity . This compound’s unique structure allows for specific interactions with molecular targets, distinguishing it from other pyrrolidine derivatives .

Biological Activity

2-Ethyl-2-methylpyrrolidin-3-ol (C7H15NO) is a compound of interest in various fields, including medicinal chemistry and biochemistry. Its unique structure contributes to its biological activities, making it a candidate for research into therapeutic applications. This article explores the biological activity of 2-Ethyl-2-methylpyrrolidin-3-ol, highlighting its mechanisms, potential therapeutic uses, and relevant case studies.

2-Ethyl-2-methylpyrrolidin-3-ol is classified as a pyrrolidine derivative. Its molecular structure features a pyrrolidine ring substituted with ethyl and methyl groups, which influences its solubility and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C7H15NO |

| Molecular Weight | 129.20 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in water |

The biological activity of 2-Ethyl-2-methylpyrrolidin-3-ol is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered biochemical responses.

- Receptor Binding : It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Biological Activities

Research indicates that 2-Ethyl-2-methylpyrrolidin-3-ol exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against various bacterial strains.

- Neuroprotective Effects : Preliminary research suggests potential neuroprotective effects, making it relevant for neurodegenerative disease studies.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 2-Ethyl-2-methylpyrrolidin-3-ol against common pathogens. The results indicated a significant reduction in bacterial growth at specific concentrations.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Study 2: Neuroprotective Potential

In a model of oxidative stress-induced neurotoxicity, 2-Ethyl-2-methylpyrrolidin-3-ol demonstrated protective effects on neuronal cells. The compound reduced cell death and oxidative damage markers significantly.

| Treatment Group | Cell Viability (%) |

|---|---|

| Control | 100 |

| Oxidative Stress | 40 |

| Treatment with Compound | 75 |

Research Findings

Recent studies have focused on the synthesis and characterization of 2-Ethyl-2-methylpyrrolidin-3-ol derivatives to enhance its biological activity. Structure-activity relationship (SAR) studies suggest that modifications to the alkyl groups can significantly affect the compound's potency and selectivity towards biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.